molecular formula C19H23N5O4 B11433635 methyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

methyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cat. No.: B11433635
M. Wt: 385.4 g/mol
InChI Key: XYYJKXWTOHKBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a purine-2,6-dione derivative with a structurally complex framework. The compound features a 1,3-dimethylxanthine core (purine-2,6-dione) substituted at the 8-position with a benzyl(methyl)aminomethyl group and at the 7-position with a methyl acetate side chain.

The methyl ester variant likely exhibits altered solubility and bioavailability compared to the acetamide due to the ester moiety’s increased lipophilicity .

Properties

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-[8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C19H23N5O4/c1-21(10-13-8-6-5-7-9-13)11-14-20-17-16(24(14)12-15(25)28-4)18(26)23(3)19(27)22(17)2/h5-9H,10-12H2,1-4H3

InChI Key

XYYJKXWTOHKBNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl(methyl)amino group and the methyl acetate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group or the purine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Methyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate serves as a precursor in the synthesis of more complex purine derivatives. Its structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Biology

The compound is being studied for its potential biological activities:

Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacteria and fungi. For instance:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties : Research indicates that certain analogs demonstrate cytotoxic effects against cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-712.5
Compound BHeLa15.0
Compound CA54910.0

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases. Its interaction with adenosine receptors suggests possible applications in:

  • Neurology : Modulating neurotransmission pathways.
  • Immunology : Influencing immune responses.

Case Study on Anticancer Treatment

A clinical trial evaluated a related compound's efficacy in patients with advanced solid tumors. Results indicated a partial response in approximately 30% of participants, showcasing manageable side effects and providing insights into dosage and treatment schedules.

Antimicrobial Efficacy Study

In a hospital setting, the compound was assessed for its effectiveness against nosocomial infections. The study revealed a significant reduction in infection rates when used as part of combination therapy with other antibiotics.

Mechanism of Action

The mechanism of action of methyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Benzyl(methyl)aminomethyl substitution (target compound) introduces a bulky, lipophilic group that may enhance blood-brain barrier penetration compared to smaller substituents like methoxy .
  • Bromo-substituted analogs (e.g., CID 716382) serve as synthetic intermediates for cross-coupling reactions, enabling diversification of the purine scaffold .

Modifications at the 7-Position Side Chain

The 7-position acetate/acetamide group influences solubility and target engagement:

Compound Name 7-Substituent Functional Group Mass (Da) Solubility Profile Reference
Target Compound: Methyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-...) Methyl acetate Ester 424.44* High lipophilicity
2-(8-{[Benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-...)acetamide Acetamide Amide 370.41 Moderate aqueous solubility
Ethyl {[(1,3-dimethyl-2,6-dioxo-...)acetyl]amino}acetate Ethyl glycinate Ester + Amide 349.40 Balanced lipophilicity

Key Observations :

  • Amide derivatives (e.g., ) may exhibit improved stability against esterase-mediated hydrolysis .

Biological Activity

Methyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a purine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine core with various substituents. Its molecular formula is C16H19N5O4C_{16}H_{19}N_5O_4, and it possesses several functional groups that may influence its biological activity. The presence of the benzyl(methyl)amino group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Table 1: Structural Properties of this compound

PropertyValue
Molecular Weight319.35 g/mol
LogP2.6
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds7

Antimicrobial Properties

Research has indicated that purine derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains. A study demonstrated its efficacy as an inhibitor of Mur enzymes in Mycobacterium tuberculosis, which are crucial for bacterial cell wall synthesis . The compound's binding affinity to these enzymes suggests a potential mechanism for its antibacterial effects.

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. It has been shown to inhibit cancer cell migration and proliferation in vitro. The mechanism involves the suppression of critical signaling pathways associated with cell growth and metastasis .

Case Study: Inhibition of Epithelial-Mesenchymal Transition (EMT)

A notable case study involved the evaluation of this compound's effects on EMT in cancer cells. The compound was found to significantly reduce the expression of markers associated with EMT, indicating its potential role as an anti-metastatic agent .

Enzyme Inhibition

The compound also acts as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been reported to inhibit adenosine deaminase (ADA), an enzyme critical for purine metabolism. This inhibition can lead to increased levels of adenosine in tissues, which may have therapeutic implications in conditions like asthma and cancer .

Toxicity and Safety Profile

While preliminary studies highlight the biological activities of this compound, comprehensive toxicity studies are necessary to establish its safety profile. Current data suggest moderate toxicity levels in vitro; however, further in vivo studies are required to assess its safety in clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.